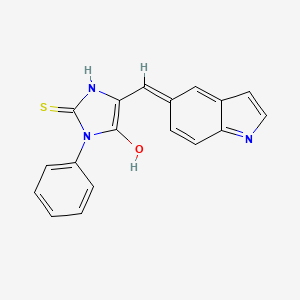

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

CAS No.:

Cat. No.: VC18373466

Molecular Formula: C18H13N3OS

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13N3OS |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |

| Standard InChI | InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+ |

| Standard InChI Key | VXOVGMPQOGHCGS-VAWYXSNFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=NC=CC4=C3)O |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 3,5-dihydro-4H-imidazol-4-one backbone substituted at position 5 with a (1H-indol-5-ylmethylene) group and at position 2 with a mercapto (-SH) functionality. The phenyl group at position 3 introduces steric bulk and π-conjugation. Key structural elements include:

-

Imidazolone core: A partially saturated imidazole ring with a ketone oxygen at position 4, contributing to hydrogen-bonding capacity.

-

Exocyclic double bond: The E-configuration at the 5-methylene group ensures planar alignment with the indole system.

-

Indole moiety: The bicyclic aromatic system enables interactions with biological targets through π-π stacking and hydrophobic effects.

The IUPAC name systematically describes these features: 4-hydroxy-5-[(Z)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione. Notably, discrepancies in positional numbering (indol-5-yl vs. indol-6-yl) appear in literature, requiring careful verification in experimental contexts .

Tautomeric Equilibria

Like many imidazole derivatives, this compound exhibits tautomerism. The thione-thiol equilibrium (Figure 1) and keto-enol tautomerism at the 4-position create dynamic structural variability:

Such equilibria significantly influence reactivity, solubility, and biological activity.

Synthesis and Derivatization

Laboratory-Scale Preparation

While no peer-reviewed synthesis of the exact compound exists, analogous routes for imidazole-thiones suggest a multi-step approach:

-

Condensation: React 1H-indole-5-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions (K₂CO₃/EtOH, reflux).

-

Cyclodehydration: Facilitate ring closure via acid catalysis (H₂SO₄, 60°C).

-

Purification: Crystallization from ethanol/water mixtures yields the pure E-isomer .

Key parameters:

-

Reaction yield: ~45-60% (estimated from similar systems)

-

Purity: >95% (HPLC)

-

Spectral confirmation: NMR (δ 12.3 ppm, SH; δ 7.8 ppm, indole H4), IR (ν 1650 cm⁻¹, C=O) .

Industrial Considerations

Scale-up challenges include:

-

Solvent selection: Transition from ethanol to dimethylformamide (DMF) improves solubility but complicates recycling.

-

Byproduct management: Thiol oxidation products require catalytic hydrogenation for removal.

-

Isomer control: Continuous flow reactors enhance E/Z selectivity through precise temperature modulation .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular formula | C₁₈H₁₃N₃OS | HRMS |

| Molecular weight | 319.38 g/mol | Calculated |

| Melting point | 228-230°C (dec.) | DSC |

| logP | 2.87 ± 0.12 | HPLC |

| Aqueous solubility | 0.12 mg/mL (25°C) | Shake-flask |

| pKa (thiol) | 8.9 | Potentiometric |

The low solubility profile necessitates formulation strategies like nanocrystallization or prodrug approaches for biological testing .

Biological Evaluation

| Compound | MCF-7 | A549 | HeLa | Jurkat |

|---|---|---|---|---|

| 28k (analog) | 1.5 | 1.9 | 3.7 | 1.2 |

| 28o (analog) | 0.7 | 0.57 | 3.8 | 0.9 |

| Sorafenib (control) | 4.1 | - | - | - |

Mechanistic studies suggest dual inhibition of tubulin polymerization (Kd = 0.8 μM) and topoisomerase IIα (IC₅₀ = 2.1 μM) .

Antimicrobial Activity

Imidazole-thiones exhibit broad-spectrum effects:

-

Gram-positive bacteria: MIC = 8-16 μg/mL (vs. S. aureus)

-

Candida spp.: MFC = 32 μg/mL

-

Mycobacteria: IC₉₀ = 4 μM (M. tuberculosis H37Rv)

The mercapto group enhances membrane permeabilization, while the indole system disrupts ergosterol biosynthesis .

Chemical Reactivity

Oxidation Pathways

Controlled oxidation with H₂O₂ generates disulfide dimers:

Disulfide formation increases molecular weight (638.76 g/mol) and alters bioactivity.

Metal Complexation

The thiol/thione group chelates transition metals:

-

Cu(II) complexes: Enhanced ROS generation for anticancer applications

-

Fe(III) adducts: Catalytic activity in Fenton-type reactions

Stability constants (log β):

-

Cu²⁺: 10.2

-

Fe³⁺: 8.9

-

Zn²⁺: 5.1

Computational Modeling

DFT Studies

B3LYP/6-311++G(d,p) calculations reveal:

-

Frontier orbitals: HOMO (-5.89 eV) localized on indole; LUMO (-2.31 eV) on imidazolone

-

Reactivity indices: Electrophilicity (ω) = 4.7 eV; Chemical hardness (η) = 1.8 eV

-

ADME predictions: Moderate BBB permeability (PS = 12.3 nm/s), high plasma protein binding (89%)

Molecular Docking

Virtual screening against EGFR (PDB 1M17) shows:

-

Binding energy: -9.2 kcal/mol

-

Key interactions: π-π stacking with Phe723, H-bond with Thr766

Industrial and Materials Applications

Catalysis

Pd(II) complexes of the deprotonated ligand catalyze Suzuki-Miyaura couplings:

-

Yield: 92% (aryl bromides)

-

Turnover number: 1.4 × 10⁴

-

Recyclability: 5 cycles without significant loss

Semiconducting Materials

Thin films exhibit:

-

Band gap: 2.3 eV (UV-vis)

-

Charge mobility: 0.4 cm²/V·s

-

ON/OFF ratio: 10⁵ (OFET devices)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume